molecular formula C13H17NO3 B311973 methyl 4-[(3-methylbutanoyl)amino]benzoate

methyl 4-[(3-methylbutanoyl)amino]benzoate

Cat. No.: B311973
M. Wt: 235.28 g/mol
InChI Key: GKJNKMFKODDPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(3-methylbutanoyl)amino]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl 4-(3-methylbutanamido) group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through the esterification of 4-(3-methylbutanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of methyl 4-(3-methylbutanamido)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dihalohydantoin can enhance the reaction rate and yield. The process is designed to minimize waste and optimize the recovery of reactants and products.

Chemical Reactions Analysis

Types of Reactions: methyl 4-[(3-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.

Major Products Formed:

    Oxidation: 4-(3-methylbutanamido)benzoic acid.

    Reduction: 4-(3-methylbutanamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

methyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.

    Propyl benzoate: Another ester with a propyl group, used in cosmetics and personal care products.

Uniqueness: methyl 4-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of the 3-methylbutanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl benzoate and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(3-methylbutanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

GKJNKMFKODDPST-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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